Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate
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Overview
Description
Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and have gained significant interest in medicinal chemistry
Mechanism of Action
Mode of Action
Oxazole derivatives have been shown to exhibit various biological activities, including antimicrobial and anti-biofilm activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate are currently unknown . These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformation, and its elimination from the body.
Result of Action
Related oxazole derivatives have been reported to exhibit antimicrobial and anti-biofilm activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 4-fluorophenylacetic acid can be converted to its corresponding α-haloketone, which then reacts with an amide to form the oxazole ring.
Amidation: The oxazole derivative is then subjected to an amidation reaction with 4-aminobenzoic acid to introduce the carboxamido group.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to its reduced form, potentially altering its biological activity.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted fluorophenyl oxazole derivatives.
Scientific Research Applications
Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate: Another oxazole derivative with similar structural features but different biological activities.
Macrooxazoles A–D: A group of oxazole carboxylic acid derivatives with varying biological properties.
Uniqueness
Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate is unique due to the presence of both the carboxamido and benzoate groups, which may enhance its biological activity and specificity compared to other oxazole derivatives. Its unique structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
methyl 4-[[5-(4-fluorophenyl)-1,3-oxazole-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-24-18(23)12-4-8-14(9-5-12)21-16(22)17-20-10-15(25-17)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZORJFNKNZGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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